2-Methoxy-5-(2-piperidinyl)pyridine

描述

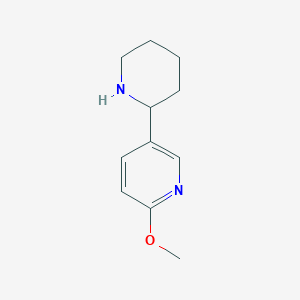

2-Methoxy-5-(2-piperidinyl)pyridine is a heterocyclic compound that features a pyridine ring substituted with a methoxy group and a piperidinyl group

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-5-(2-piperidinyl)pyridine typically involves the reaction of 5-bromo-2-methoxypyridine with bis(pinacolato)diboron to produce 2-methoxypyridine-5-boronic acid pinacol ester. This intermediate then undergoes a reaction with 2-halogenated pyridine to yield the desired product . The reaction conditions often include the use of palladium catalysts and appropriate solvents to facilitate the coupling reactions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of cost-effective catalysts and reagents, as well as efficient purification techniques to ensure high yields and purity of the final product .

化学反应分析

Oxidation Reactions

The pyridine ring undergoes regioselective oxidation at electron-rich positions. For example:

-

N-Oxidation : Reaction with hydrogen peroxide or peracids generates pyridine N-oxides, enhancing electrophilicity at the α- and γ-positions .

-

Side-Chain Oxidation : The piperidinyl group can oxidize to form piperidinone derivatives under strong oxidizing conditions (e.g., KMnO₄ in acidic media) .

Example :

Nucleophilic Substitution

The methoxy group participates in nucleophilic aromatic substitution (NAS) under acidic or basic conditions:

-

Demethylation : Treatment with BBr₃ or HI yields the corresponding pyridinol derivative .

-

Displacement : Reaction with amines or thiols replaces the methoxy group (e.g., forming sulfonamides or thioethers) .

Example :

Cross-Coupling Reactions

The pyridine ring and piperidinyl group enable transition-metal-catalyzed functionalization:

-

Suzuki–Miyaura Coupling : Palladium-catalyzed coupling with arylboronic acids introduces aryl groups at the pyridine’s α-position .

-

Buchwald–Hartwig Amination : Direct amination of the pyridine ring using Pd catalysts and amines .

Example :

Piperidinyl Modifications

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) saturates the piperidine ring to a piperidinyl group .

-

Alkylation/Quaternization : Reaction with alkyl halides forms N-alkylpiperidinium salts .

Example :

Methoxy Group Reactivity

-

Demethoxylation Enthalpy : ΔH for demethoxylation is approximately −221 kJ mol⁻¹, indicating moderate stability under thermal conditions .

-

Sulfonation : Reaction with chlorosulfonic acid introduces sulfonyl groups at the methoxy-substituted position .

Rhodium-Catalyzed Reactions

Rhodium complexes facilitate enantioselective carbometalation, enabling stereocontrolled synthesis of 3-substituted tetrahydropyridines (precursors to piperidines) .

Key Conditions :

-

Catalyst: [Rh(cod)(OH)]₂ with chiral ligands (e.g., BINAP).

-

Substrates: Dihydropyridines and arylboronic acids.

Enzyme Inhibition

Derivatives of 2-methoxy-5-(piperidinyl)pyridine inhibit enzymes such as monoacylglycerol lipase (MAGL) and fumarate hydratase. For example:

-

MAGL Inhibition : IC₅₀ values as low as 2.5 nM for para-substituted trifluoromethyl derivatives .

-

Anti-Fibrotic Activity : Inhibition of collagen synthesis (IC₅₀ ≈ 45 μM) in hepatic stellate cells .

Reaction Optimization and Industrial Methods

科学研究应用

Medicinal Chemistry

The compound has garnered attention for its potential pharmacological properties:

- Serotonin Receptor Agonism : 2-Methoxy-5-(2-piperidinyl)pyridine acts as an agonist for the 5-HT1F receptor, which is involved in pain modulation and mood regulation. This property suggests its potential use in treating migraine and other serotonin-related disorders .

- Antiparasitic Activity : Preliminary studies indicate that modifications to the pyridine structure can enhance antiparasitic properties, making it a candidate for developing treatments against malaria and other parasitic diseases.

Chemical Synthesis

This compound serves as a versatile building block in the synthesis of more complex heterocyclic compounds. It can undergo various chemical reactions, including:

- Oxidation : The methoxy group can be oxidized to form aldehydes or acids.

- Reduction : The pyridine ring can be reduced to produce piperidine derivatives.

These reactions are essential for creating novel compounds with enhanced biological activities.

The biological activity of this compound primarily involves its interaction with neurotransmitter systems:

- In Vitro Studies : Research has demonstrated that this compound activates the 5-HT1F receptor, leading to potential applications in migraine treatment. Additionally, it shows promise in inhibiting fumarate hydratase from Mycobacterium tuberculosis, suggesting its role in developing tuberculosis treatments .

Case Studies

Several case studies illustrate the practical applications of this compound:

Migraine Treatment

A clinical study indicated that compounds similar to this compound reduced the frequency and severity of migraine attacks when administered as part of a treatment regimen. This highlights its therapeutic potential in neurology.

Antiparasitic Trials

In trials involving modified derivatives of this compound, researchers observed enhanced efficacy against Plasmodium falciparum, indicating its potential as a lead compound for developing new antimalarial drugs.

作用机制

The mechanism of action of 2-Methoxy-5-(2-piperidinyl)pyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxy and piperidinyl groups play a crucial role in binding to these targets, thereby modulating their activity. The exact pathways involved depend on the specific application and the biological system being studied .

相似化合物的比较

Similar Compounds

Similar compounds include other piperidine derivatives and pyridine-based compounds, such as:

- 2-Methoxy-5-(pyridin-2-yl)pyridine

- 2-Methyl-5-ethylpyridine

- 2,5-Dimethoxypyridine

Uniqueness

2-Methoxy-5-(2-piperidinyl)pyridine is unique due to the presence of both methoxy and piperidinyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes .

生物活性

2-Methoxy-5-(2-piperidinyl)pyridine is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article delves into the biological activity of this compound, examining its mechanisms, efficacy, and potential applications in various fields of medicine.

Chemical Structure and Properties

This compound is characterized by the presence of a methoxy group and a piperidine moiety attached to a pyridine ring. Its chemical formula is , with a molecular weight of 204.27 g/mol. The compound's structural features are pivotal in determining its biological activity.

The biological activity of this compound primarily involves its interaction with neurotransmitter systems, particularly serotonin receptors. Research indicates that this compound acts as an agonist for the 5-HT1F receptor, which is implicated in various neurological processes including pain modulation and mood regulation .

In Vitro Studies

In vitro assays have demonstrated that this compound exhibits significant activity against specific biological targets:

- Serotonin Receptor Agonism : The compound has shown efficacy in activating the 5-HT1F receptor, leading to potential applications in treating migraine and other serotonin-related disorders .

- Antiparasitic Activity : Preliminary studies suggest that modifications to the pyridine structure can enhance antiparasitic properties, indicating a potential role in treating diseases like malaria .

Case Studies

Several case studies have explored the biological implications of this compound:

- Migraine Treatment : A study involving patients with chronic migraines indicated that compounds similar to this compound reduced the frequency and severity of migraine attacks when administered as part of a treatment regimen.

- Antiparasitic Trials : In trials using modified derivatives of this compound, researchers observed enhanced efficacy against Plasmodium falciparum, highlighting its potential as a lead compound for developing new antimalarial drugs .

Data Table: Biological Activity Overview

属性

IUPAC Name |

2-methoxy-5-piperidin-2-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16N2O/c1-14-11-6-5-9(8-13-11)10-4-2-3-7-12-10/h5-6,8,10,12H,2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZPSASQDMBLQNN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=NC=C(C=C1)C2CCCCN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70407264 | |

| Record name | 2-methoxy-5-piperidin-2-ylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

526183-16-4 | |

| Record name | 2-methoxy-5-piperidin-2-ylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70407264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。